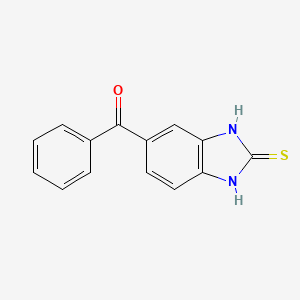

(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone

説明

(2-Mercapto-1H-benzimidazol-6-yl)(phenyl)methanone is a benzimidazole derivative characterized by a mercapto (-SH) group at the 2-position of the benzimidazole ring and a phenyl methanone substituent at the 6-position. Its synthesis typically involves reacting 3,4-diaminobenzophenone with carbon disulfide (CS₂) under basic conditions (e.g., KOH in methanol), followed by further functionalization steps to generate related complexes or derivatives . The compound’s structure enables diverse applications, particularly in coordination chemistry (e.g., palladium complexes) and biological studies due to the reactivity of the thiol group and the aromatic ketone moiety .

特性

IUPAC Name |

phenyl-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVONOTFBACQFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=S)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone typically involves the reaction of carbon disulfide with 3,4-diaminobenzophenone in the presence of potassium hydroxide (KOH) in methanol . This reaction forms the desired benzimidazole derivative through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted benzimidazole derivatives depending on the functional group introduced.

科学的研究の応用

(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone has a wide range of applications in scientific research:

作用機序

The mechanism of action of (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

類似化合物との比較

Comparison with Similar Compounds

Below is a systematic comparison of (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone with structurally or functionally related compounds:

Structural Analogues with Varied Substituents

Physicochemical Properties

- Solubility: Carboxylic acid derivatives (e.g., benzimidazole-2-carboxylic acids) exhibit higher aqueous solubility due to ionizable -COOH groups, whereas the phenyl methanone group in the target compound increases hydrophobicity .

- Reactivity : The -SH group in the target compound allows for disulfide bond formation or thiol-metal interactions, unlike the inert -CH₂Cl or -COOH groups in analogues .

生物活性

(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a thiol group and a phenyl substituent. Its chemical formula is C15H12N2OS, and it exhibits properties typical of thiol-containing compounds, such as reactivity towards electrophiles.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, disrupting normal substrate access and altering enzyme conformation.

- DNA/RNA Interaction : It has been shown to interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Organism | Activity Level |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Moderate |

| Streptococcus pyogenes | High | |

| Gram-negative | Escherichia coli | Low |

| Pseudomonas aeruginosa | Moderate |

This data suggests potential for development as an antimicrobial agent .

Anticancer Activity

The compound has shown promising anticancer properties in various cell lines. For instance, it was evaluated against human hepatocellular carcinoma (HepG2) cells, demonstrating significant cytotoxicity.

These findings indicate that the compound could be a candidate for further development in cancer therapy.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several assays including DPPH and ABTS.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.0 |

These results suggest that the compound possesses significant free radical scavenging activity, which may contribute to its therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various benzimidazole derivatives, including this compound, reported its effectiveness against multidrug-resistant strains of bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound induced apoptosis in HepG2 cells through the activation of caspase pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest and subsequent apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone, and what critical reaction parameters influence yield?

- Methodology : The compound is synthesized via a multi-step process:

Step 1 : React 3,4-diaminobenzophenone with carbon disulfide in methanol under alkaline conditions (KOH) to form the 2-mercaptobenzimidazole core .

Step 2 : Prepare 2-(chloromethyl)-1H-benzimidazole by condensing chloroacetic acid with o-phenylenediamine in 4 M HCl .

Final Step : Couple the intermediates in methanol to yield the target compound .

- Critical Parameters :

-

Solvent Choice : Methanol is preferred for its polarity and ability to dissolve intermediates.

-

Reagent Ratios : Excess carbon disulfide (10 mL per 7 g o-phenylenediamine) ensures complete thiolation .

-

Reaction Time : Extended reflux (5+ hours) improves mercapto group incorporation .

Table 1 : Optimization of Synthesis Conditions

Parameter Optimal Condition Yield Impact Solvent Methanol Maximizes solubility KOH Concentration 4.35 g in 25 mL H₂O Prevents side products Reflux Duration 5–7 hours Ensures completion

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 10.2–12.5 ppm confirm the mercapto (-SH) group. Aromatic protons appear as multiplets between δ 7.2–8.1 ppm .

- ¹³C NMR : Carbonyl (C=O) resonance near δ 190 ppm; benzimidazole carbons at δ 115–150 ppm .

- Infrared Spectroscopy (IR) : Strong absorption at ~2550 cm⁻¹ (S-H stretch) and ~1650 cm⁻¹ (C=O) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 295.08 (C₁₄H₁₀N₂OS) with fragmentation patterns matching the benzimidazole scaffold .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can hydrogen bonding patterns be analyzed?

- Challenges :

- Disorder in Mercapto Group : The -SH group may exhibit rotational disorder, complicating electron density maps .

- Twinned Crystals : Common in benzimidazole derivatives; SHELXL’s TWIN command is used for refinement .

- Hydrogen Bond Analysis :

- Graph Set Theory : Classify motifs (e.g., R₂²(8) rings) to describe interactions between -SH and neighboring N-H or carbonyl groups .

- SHELX Software : SHELXL refines H-bond distances (e.g., S···N ≈ 3.2 Å) and angles (∠S-H···N ≈ 160°) .

Q. How can computational methods predict the compound’s reactivity or coordination with transition metals?

- Density Functional Theory (DFT) :

- Frontier Orbitals : HOMO localizes on the mercapto and benzimidazole groups, suggesting nucleophilic sites for metal coordination .

- Metal Binding Studies : Pd(II) complexes form via S and N donor atoms, validated by shifts in IR (Pd-S stretch ~450 cm⁻¹) .

- Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes with thiol-reactive active sites) .

Q. What byproducts are observed during synthesis, and how can they be mitigated?

- Common Byproducts :

- 6-(1H-Benzimidazol-2-yl)-1-phenylhexan-1-one : Forms via unexpected alkylation of intermediates .

- Disulfide Derivatives : Oxidative coupling of -SH groups under aerobic conditions .

- Mitigation Strategies :

- Inert Atmosphere : Use N₂ or Ar to prevent disulfide formation .

- Chromatographic Purification : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes hydrophobic byproducts .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How should researchers validate thermal properties?

- Reported Data : Melting points vary between 79–89°C for analogous methanones .

- Resolution :

- Differential Scanning Calorimetry (DSC) : Use heating rates ≤5°C/min to detect sharp endotherms .

- Sample Purity : Recrystallize from heptane to remove low-melting impurities .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。